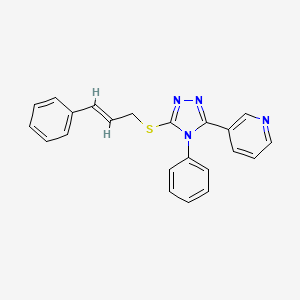

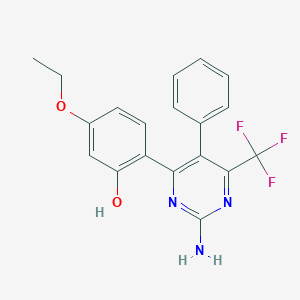

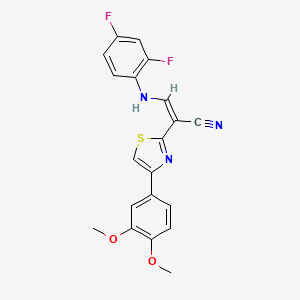

![molecular formula C23H20F3N7O B2633567 (4-(3-(对甲苯)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(4-(三氟甲基)苯基)甲酮 CAS No. 920225-66-7](/img/structure/B2633567.png)

(4-(3-(对甲苯)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(4-(三氟甲基)苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 1,2,4-triazolo[4,5-d]pyrimidine, a heterocyclic compound that has been widely used in medicinal chemistry due to its diverse biological activities . It has been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Synthesis Analysis

The synthesis of similar compounds has been reported to involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Copper-catalyzed 1,3 dipolar cycloaddition reaction has also been used in the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of the compound is likely to be influenced by the choice of substituents on the triazolopyrimidine ring . The TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The compound, being a derivative of 1,2,4-triazolo[4,5-d]pyrimidine, is likely to participate in a variety of chemical reactions. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .科学研究应用

合成和生物活性

5-羟色胺受体拮抗活性: 对具有与查询化合物的一些结构相似性的双环 1,2,4-三唑-3(2H)-酮和 1,3,5-三嗪-2,4(3H)-二酮衍生物的研究显示出有效的 5-HT2 拮抗活性。这些化合物被合成并评估了其作为 5-羟色胺受体拮抗剂的能力,表明在神经科学和药理学中具有潜在应用 (Watanabe 等,1992)。

心脏应用中的正性肌力作用: 对 [1,2,4]三唑并[3,4-a]酞嗪和四唑并[5,1-a]酞嗪衍生物的一项研究重点介绍了它们的合成和正性肌力作用,表明通过增加心肌收缩力在治疗心脏病方面具有潜在应用 (马等,2014)。

抗高血压药: 新的 1,2,4-三唑并[1,5-α]嘧啶的合成显示出潜在的抗高血压作用,表明其在开发高血压治疗方法中的效用 (Bayomi 等,1999)。

抗真菌活性: 含有 1,2,3-三唑的化合物对各种真菌表现出有希望的杀真菌活性,突出了它们在对抗真菌感染的农业或医药应用中的潜力 (明珍等,2013)。

情绪障碍的 P2X7 拮抗剂: 利用偶极环加成反应发现了 P2X7 拮抗剂,为情绪障碍的治疗提供了一条新途径。这项研究表明结构相似的化合物在开发神经系统疾病治疗剂中具有潜力 (Chrovian 等,2018)。

未来方向

The compound and its derivatives could be of interest in the development of new antibacterial agents, given the significant antibacterial activity exhibited by some 1,2,4-triazole derivatives . Further investigations could focus on improving the potency and selectivity of these compounds . Additionally, the compound could serve as a novel lead compound for the discovery of more triazolopyrimidine derivatives with improved anticancer potency and selectivity .

属性

IUPAC Name |

[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N7O/c1-15-2-8-18(9-3-15)33-21-19(29-30-33)20(27-14-28-21)31-10-12-32(13-11-31)22(34)16-4-6-17(7-5-16)23(24,25)26/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRYCHYWZKDBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

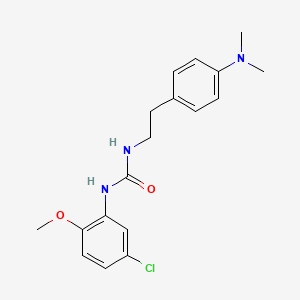

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2633484.png)

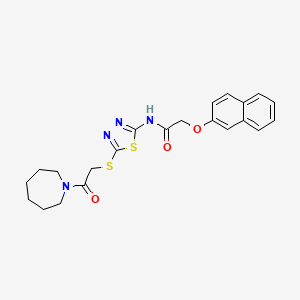

![(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2633486.png)

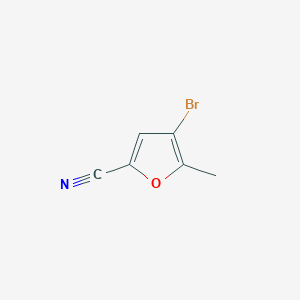

![Ethyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2633492.png)

![N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide](/img/structure/B2633495.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2633500.png)